3-[(4-ethoxyphenyl)amino]-N-(4-fluorophenyl)-1-benzothiophene-2-carboxamide 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-ethoxyphenyl)amino]-N-(4-fluorophenyl)-1-benzothiophene-2-carboxamide 1,1-dioxide is a complex organic compound that belongs to the class of benzothiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-ethoxyphenyl)amino]-N-(4-fluorophenyl)-1-benzothiophene-2-carboxamide 1,1-dioxide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by the introduction of the ethoxyphenyl and fluorophenyl groups. Common reagents used in these reactions include halogenated benzothiophenes, ethoxy aniline, and fluorobenzene derivatives. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters and can significantly increase the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-ethoxyphenyl)amino]-N-(4-fluorophenyl)-1-benzothiophene-2-carboxamide 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
3-[(4-ethoxyphenyl)amino]-N-(4-fluorophenyl)-1-benzothiophene-2-carboxamide 1,1-dioxide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-[(4-ethoxyphenyl)amino]-N-(4-fluorophenyl)-1-benzothiophene-2-carboxamide 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-[(4-ethoxyphenyl)amino]-N-(4-fluorophenyl)-1-benzothiophene-2-carboxamide 1,1-dioxide include other benzothiophene derivatives with different substituents, such as:
- 3-[(4-methoxyphenyl)amino]-N-(4-chlorophenyl)-1-benzothiophene-2-carboxamide
- 3-[(4-ethoxyphenyl)amino]-N-(4-bromophenyl)-1-benzothiophene-2-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which can impart distinct chemical and biological properties. For example, the presence of the ethoxy and fluorophenyl groups may enhance its solubility, stability, or biological activity compared to other similar compounds.
Properties
CAS No. |
948015-56-3 |
---|---|
Molecular Formula |
C23H19FN2O4S |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
3-(4-ethoxyanilino)-N-(4-fluorophenyl)-1,1-dioxo-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C23H19FN2O4S/c1-2-30-18-13-11-16(12-14-18)25-21-19-5-3-4-6-20(19)31(28,29)22(21)23(27)26-17-9-7-15(24)8-10-17/h3-14,25H,2H2,1H3,(H,26,27) |
InChI Key |
WWNMBNYGQFTHJP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C(S(=O)(=O)C3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.